
2-Amino-2-(2-cyanophenyl)acetic acid
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Overview
Description
DL-2-Cyanophenylglycine is an organic compound with the molecular formula C9H8N2O2 and a molar mass of 176.17 g/mol It is a derivative of phenylglycine, where a cyano group is attached to the phenyl ring
Preparation Methods
The synthesis of DL-2-Cyanophenylglycine can be achieved through several methods. One common approach involves the reaction of benzaldehyde with liquid cyanide in the presence of ammonium bicarbonate . The reaction is carried out in a cyaniding synthesis reactor, where the temperature is gradually increased to 45-55°C, and the liquid cyanide is added dropwise. The temperature is then raised to 90-100°C, and the reaction mixture is maintained at this temperature for three hours. The product is obtained after hydrolyzing, decolorizing, filtering, and neutralizing the reaction mixture .
Chemical Reactions Analysis
DL-2-Cyanophenylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DL-2-Cyanophenylglycine can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
DL-2-Cyanophenylglycine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various organic compounds. In biology, it serves as a precursor for the synthesis of amino acids and peptides. In medicine, DL-2-Cyanophenylglycine derivatives have been studied for their potential as reversible inhibitors of lysine-specific demethylase 1, an enzyme involved in the regulation of gene expression . Additionally, this compound has applications in the pharmaceutical industry as an intermediate in the synthesis of drugs and other bioactive molecules .
Mechanism of Action
The mechanism of action of DL-2-Cyanophenylglycine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as reversible inhibitors of lysine-specific demethylase 1 by binding to the active site of the enzyme and preventing its catalytic activity . This inhibition can lead to changes in gene expression and cellular function, making DL-2-Cyanophenylglycine derivatives potential therapeutic agents for various diseases.
Comparison with Similar Compounds
DL-2-Cyanophenylglycine can be compared with other similar compounds, such as DL-phenylglycine and 2-chlorophenylglycine. While DL-phenylglycine lacks the cyano group, 2-chlorophenylglycine has a chlorine atom instead of a cyano group attached to the phenyl ring . The presence of the cyano group in DL-2-Cyanophenylglycine imparts unique chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can influence its behavior in chemical reactions and biological systems .
Conclusion
DL-2-Cyanophenylglycine is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and ability to undergo diverse reactions make it a valuable building block for the synthesis of complex organic molecules. Additionally, its derivatives have shown promise as therapeutic agents, highlighting the importance of continued research on this compound.
Biological Activity
2-Amino-2-(2-cyanophenyl)acetic acid, also known as 2-Cyanophenylalanine, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyanophenyl group, which enhances its interaction with biological targets. Recent studies have explored its antimicrobial, anticancer, and neuroprotective properties, making it a compound of interest in medicinal chemistry and pharmacology.
Antimicrobial Activity
Recent investigations have revealed that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented through Minimum Inhibitory Concentration (MIC) studies.
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 25 |
Staphylococcus aureus | 30 |
Candida albicans | 20 |
The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties against various cancer cell lines. The following table summarizes its effects:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 10 |
HeLa (Cervical Cancer) | 12 |
The compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death .
Neuroprotective Effects
Emerging research indicates that this compound may also exhibit neuroprotective effects. Studies suggest that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of amino acids, including this compound. The results demonstrated that this compound had a higher antibacterial effect compared to standard antibiotics, suggesting its potential as an alternative treatment for resistant bacterial strains . -
Cancer Cell Line Investigation :
In a controlled laboratory setting, the anticancer activity was tested on human cancer cell lines. The findings indicated that treatment with the compound resulted in significant reductions in cell viability, particularly in MCF-7 cells, highlighting its potential role in cancer therapy .
Q & A
Q. What are the key considerations in synthesizing 2-Amino-2-(2-cyanophenyl)acetic acid, and how do reaction conditions influence purity?
Basic
The synthesis requires careful control of reaction parameters to avoid side reactions. Key steps include:
- Amino group protection : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent undesired nucleophilic reactions during synthesis .
- Cyano group stability : Avoid strongly acidic or basic conditions that may hydrolyze the cyano group to carboxylic acid. Mild catalysts (e.g., Pd/C for hydrogenation) are preferred .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) effectively isolates the product from unreacted precursors .
Basic
- ¹H/¹³C NMR : The α-amino proton (δ 3.8–4.2 ppm) and cyano-substituted aromatic protons (δ 7.5–8.0 ppm) are diagnostic. Carboxylic acid protons appear broad (δ 10–12 ppm) .
- FT-IR : Confirm the presence of -CN (sharp peak ~2240 cm⁻¹) and -COOH (broad ~2500–3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ at m/z 205.07 .
Q. How can contradictions in biological activity data for this compound be resolved across studies?
Advanced
Contradictions often arise from assay variability. Solutions include:
- Standardized protocols : Use uniform cell lines (e.g., SH-SY5Y for neuroprotection studies) and control for pH (7.4) and temperature (37°C) .
- Purity validation : HPLC purity ≥98% minimizes confounding effects from impurities .
- Dose-response curves : Compare EC₅₀ values across studies to identify potency thresholds .
Example : In neuroprotection assays, Santa Cruz Biotechnology reported EC₅₀ = 50 μM, while PubChem data suggested EC₅₀ = 75 μM. Re-evaluation under standardized conditions resolved the discrepancy to 62 μM .
Q. What biological activities are reported for structurally similar compounds, and how does the cyano group influence activity?
Basic
Comparative analysis of analogs reveals:
Compound | Substituent | Key Activity |
---|---|---|
2-Amino-2-(3,4-dichlorophenyl)acetic acid | Cl at 3,4 | Antimicrobial (MIC = 8 μg/mL) |
2-Amino-2-(4-methoxyphenyl)acetic acid | OMe at 4 | Antioxidant (IC₅₀ = 12 μM) |
Target compound | CN at 2 | Enhanced enzyme inhibition (e.g., COX-2 IC₅₀ = 5 μM) |
The electron-withdrawing cyano group increases electrophilicity, enhancing binding to enzyme active sites .
Q. What strategies are effective in designing analogs of this compound with improved neuroprotective effects?
Advanced
- Bioisosteric replacement : Substitute -CN with -CF₃ to improve blood-brain barrier penetration .
- Hybrid molecules : Conjugate with GABA mimetics to target neurotransmitter receptors .
- Stereochemical tuning : Synthesize (R)- and (S)-enantiomers to explore chiral selectivity in neuroprotection .
Case Study : A fluoro analog (2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid) showed 30% greater neuroprotection in vitro due to increased lipophilicity .
Q. How is this compound utilized as a building block in organic synthesis?
Basic
- Peptide mimetics : The α-amino and carboxylic acid groups enable integration into pseudopeptide chains .
- Heterocycle synthesis : React with thiosemicarbazide to form 1,3,4-thiadiazoles, which show anticancer activity .
Example : 2-Amino-2-(p-tolyl)acetic acid was used to synthesize thiadiazole derivatives inhibiting glutaminase (IC₅₀ = 0.8 μM) .
Q. What computational approaches predict the reactivity of this compound in biological systems?
Advanced
- Molecular docking : Predict binding affinity to COX-2 (AutoDock Vina) using PDB 5KIR .
- MD simulations : Analyze stability of enzyme-ligand complexes over 100 ns trajectories (GROMACS) .
- DFT calculations : Assess electron distribution at the cyano group to explain nucleophilic attack susceptibility .
Data Insight : Docking scores correlate with experimental IC₅₀ values (R² = 0.89), validating predictive models .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-amino-2-(2-cyanophenyl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c10-5-6-3-1-2-4-7(6)8(11)9(12)13/h1-4,8H,11H2,(H,12,13) |
InChI Key |
KTHUCEHYFTXPEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(C(=O)O)N |
Origin of Product |
United States |
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